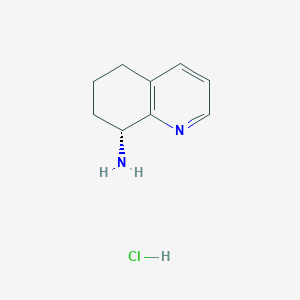
(R)-5,6,7,8-四氢喹啉-8-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, amines can undergo reactions such as acylation, alkylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties include solubility, melting point, boiling point, and reactivity .科学研究应用
- 单晶生长: 研究人员已成功利用受控蒸发法生长了(8R)-5,6,7,8-四氢喹啉-8-胺盐酸盐单晶 . 这些晶体在光学器件和固态物理学中具有应用。
- 台式离心机: 该化合物与临床和研究离心应用相关。例如:
晶体生长和表征
离心和生物医学研究
实验室设备优化
作用机制
The exact mechanism of action of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. It is thought that these biochemical reactions lead to the production of certain hormones or neurotransmitters, which in turn can affect the functioning of various organs and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride have been studied extensively in the laboratory. The compound has been shown to have a range of effects on the body, including the regulation of hormones, neurotransmitters, and enzymes. In addition, (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
实验室实验的优点和局限性
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride has several advantages for laboratory experiments. The compound is relatively stable, and can be stored for extended periods of time. In addition, it is relatively easy to synthesize, and is relatively inexpensive. However, the compound is not without its limitations. For example, it is not water soluble, and must be dissolved in an organic solvent before use. In addition, the compound can be toxic if handled improperly.
未来方向
There are a number of potential future directions for (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride research. For example, further research could be conducted to better understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted to develop new synthetic methods for the production of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride, as well as to investigate its potential interactions with other drugs. Finally, further research could be conducted to investigate the compound’s potential for use in drug delivery systems, as well as its potential for use in the treatment of various diseases.
合成方法
The synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochlorideline hydrochloride is achieved through a series of chemical reactions. The first step involves the reaction of benzene, aniline, and nitrosyl chloride to form 4-chloronitrobenzene. This is followed by the reaction of 4-chloronitrobenzene and potassium carbonate to form 4-amino-3-chloronitrobenzene. The third step involves the reaction of 4-amino-3-chloronitrobenzene and sulfuric acid to form 4-amino-3-chloro-5,6,7,8-tetrahydroquinoline. The final step involves the reaction of 4-amino-3-chloro-5,6,7,8-tetrahydroquinoline and hydrochloric acid to form (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride.
安全和危害
属性
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZVPTXGGYAOV-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
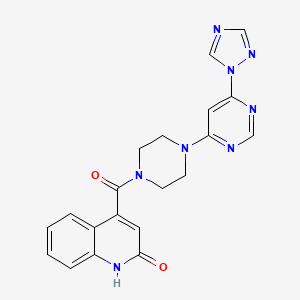
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
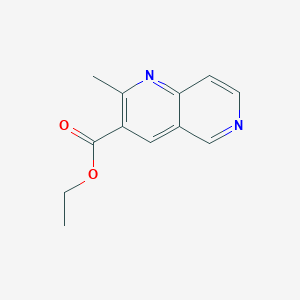
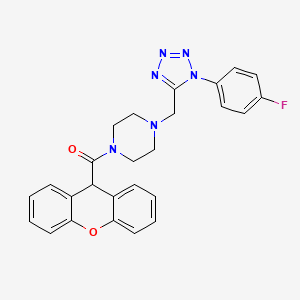
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
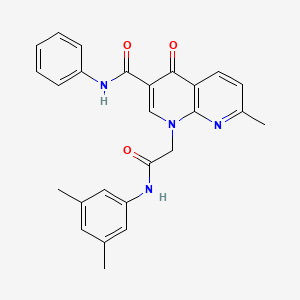
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)

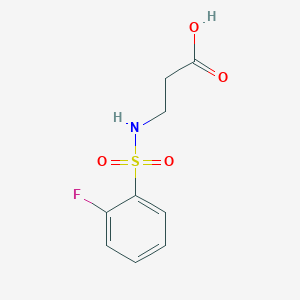
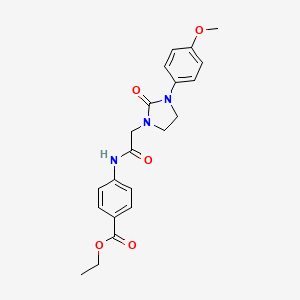
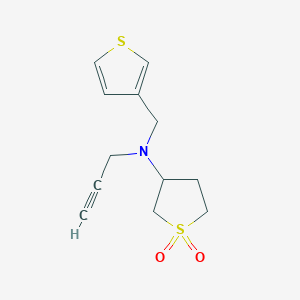
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)
![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)
